
Hydrochlorothiazide Impurity C
Übersicht
Beschreibung
Hydrochlorothiazide Impurity C (CAS: 402824-96-8) is a dimeric degradation product or process-related impurity identified in hydrochlorothiazide (HCTZ), a thiazide diuretic used to treat hypertension and edema. Its IUPAC name is N-[[7-(aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide . Structurally, it consists of two modified HCTZ molecules linked via a methylene bridge, resulting in a molecular formula of C₁₅H₁₆Cl₂N₆O₈S₄ and a molecular weight of 607.5 g/mol . Impurity C is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO). It is typically monitored in pharmaceutical formulations at levels ≤0.1% as per regulatory guidelines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide Impurity C is typically synthesized through chemical reactions involving Hydrochlorothiazide itself. One common method involves the reaction of Hydrochlorothiazide with formaldehyde in an alkaline solution. This reaction leads to the formation of the dimer impurity, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity to achieve a purity level above 95%. The characterization of the impurity is done using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrochlorothiazide Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Toxicological Profile
Chemical Structure and Properties
Hydrochlorothiazide Impurity C has a molecular formula of and a molecular weight of 607.49 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity and potential toxicity.
Toxicity Assessments
Recent studies have shown that while this compound does not cross the blood-brain barrier, it is hepatotoxic. A comprehensive assessment of its toxicity profile indicated that it is non-mutagenic but poses risks to liver function. The use of in-silico methods for predicting pharmacokinetic parameters (ADMET) has proven effective in evaluating these risks .
Analytical Applications
Detection and Quantification
The detection of this compound in pharmaceutical products is crucial for ensuring drug safety and efficacy. Advanced analytical techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) have been developed for the quantification of this impurity alongside other harmful substances. This method utilizes a mobile phase consisting of methanol and formic acid, enabling rapid separation within one minute .
Case Study 1: Formation and Stability Analysis
A study investigated the formation of this compound during the synthesis of hydrochlorothiazide. The research highlighted that this impurity could arise from various synthetic pathways and emphasized the importance of controlling its levels in final formulations to mitigate potential health risks. Stability studies indicated that this compound is inherently unstable under physiological conditions, leading to its rapid degradation .
Case Study 2: Regulatory Compliance
In light of increased scrutiny over nitrosamine impurities in pharmaceuticals, investigations into this compound have become essential. Regulatory bodies are focusing on the characterization and control measures for this impurity due to its potential formation during drug manufacturing processes. The European Federation of Pharmaceutical Industries and Associations (EFPIA) has documented extensive research on the implications of such impurities in drug safety assessments .
Wirkmechanismus
The mechanism of action of Hydrochlorothiazide Impurity C is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can influence the overall mechanism of Hydrochlorothiazide by potentially interacting with the molecular targets and pathways involved in the drug’s diuretic effect. Hydrochlorothiazide works by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Compound | Chemical Structure | Molecular Weight | Origin (Synthesis/Degradation) | Key Functional Groups |
---|---|---|---|---|
Impurity C | Dimer of HCTZ with methylene bridge | 607.5 | Synthesis (dimerization) | Two sulfonamide groups, two benzothiadiazine rings |
Impurity A (Chlorothiazide) | 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | 431.8 | Synthesis (precursor impurity) | Single sulfonamide, benzothiadiazine ring |
Impurity B | 4-amino-6-chlorobenzene-1,3-disulfonamide | 285.2 | Degradation (ring cleavage) | Two sulfonamide groups, primary amine |
Disulfonamide (DSA) | 4-chloro-6-sulfamoylbenzene-1,3-disulfonamide | 323.2 | Degradation (hydrolysis) | Three sulfonamide groups |
Key Observations :
- Impurity C is unique due to its dimeric structure, distinguishing it from monomeric impurities like A and B .
- Impurity A (chlorothiazide) is a direct precursor of HCTZ but has lower pharmacological activity due to poor absorption .
Analytical Differentiation
Chromatographic methods are critical for distinguishing these impurities:
- HPLC-UV/DAD : Impurity C elutes later than Impurity B due to higher hydrophobicity. For example, in a YMC-Triart C8 column with gradient elution (acetonitrile/potassium dihydrogen phosphate), Impurity C showed a correction factor of 0.89 compared to 1.42 for Impurity A and 1.17 for Impurity B .
- LC-MS : Impurity C exhibits a deprotonated ion [M–H]⁻ at m/z 606.9 , while Impurity B fragments at m/z 283.96 under alkaline degradation conditions .
Stability and Formation Pathways
- Impurity C : Forms during synthesis via dimerization under alkaline or photolytic conditions .
- Impurity B : Generated through hydrolytic degradation of HCTZ’s benzothiadiazine ring, releasing formaldehyde .
- Impurity A : Persists as an unreacted intermediate during HCTZ synthesis .
Regulatory and Quality Control Considerations
- European Pharmacopoeia : Lists Impurities A, B, and C as specified impurities for HCTZ, mandating identification thresholds of 0.10% .
- Analytical Validation: Methods must demonstrate specificity for Impurity C, particularly in fixed-dose combinations (e.g., with valsartan or lisinopril), where co-elution risks exist .
- Stability Studies : Forced degradation under UV light, heat, and alkaline conditions is required to monitor Impurity C formation .
Biologische Aktivität
Hydrochlorothiazide (HCTZ) is a widely used thiazide diuretic primarily employed in the treatment of hypertension and edema. Among its impurities, Hydrochlorothiazide Impurity C has garnered attention due to its potential biological activity and implications for drug safety. This article delves into the biological activity of this compound, focusing on its mutagenicity, pharmacokinetics, and interactions with biological systems.
Chemical Structure and Properties
This compound, also known as salamide (4-amino-6-chlorobenzene-1,3-disulphonamide), possesses a structure that includes a primary amino group. This functional group has been associated with potential carcinogenic activity in various studies . The presence of such groups in pharmaceutical compounds raises concerns regarding their safety profile and regulatory compliance.
Mutagenicity Studies
Recent investigations have focused on the mutagenic potential of this compound. A study utilizing the Ames test , which assesses mutagenicity through bacterial reverse mutation assays, evaluated salamide across multiple strains of Salmonella typhimurium and Escherichia coli. The results indicated no significant mutagenic activity at concentrations up to 5000 μg/plate, suggesting that salamide may be classified as an ordinary impurity rather than a genotoxic compound .
Table 1: Summary of Ames Test Results for this compound
Strain | Concentration (μg/plate) | Mutagenic Activity Observed |
---|---|---|
Salmonella TA98 | 5000 | Negative |
Salmonella TA100 | 5000 | Negative |
Salmonella TA1535 | 5000 | Negative |
Salmonella TA1537 | 5000 | Negative |
E. coli WP2 uvrA | 5000 | Negative |
Pharmacokinetics and Transport Mechanisms
The pharmacokinetics of HCTZ, including its impurities, are crucial for understanding their biological activity. HCTZ is primarily excreted unchanged via the kidneys, with over 95% of the absorbed dose eliminated in urine . The compound interacts with various renal transporters, notably organic anion transporters (OATs) such as hOAT1 and hOAT3.
Research indicates that HCTZ can inhibit these transporters at clinically relevant concentrations, which may affect the pharmacokinetics of co-administered drugs . This interaction highlights the importance of understanding how impurities like this compound might influence drug metabolism and excretion.
Table 2: Inhibition of Renal Transporters by HCTZ
Transporter | IC50 (µM) | Effect on Substrate Uptake |
---|---|---|
hOAT1 | 70 | Significant Inhibition |
hOAT3 | 1000 | Moderate Inhibition |
hOCT2 | Not determined | Minimal Inhibition |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for the initial identification of Hydrochlorothiazide Impurity C?
- Methodology : Use reversed-phase HPLC with a C8 column and gradient elution. Mobile phase A: acetonitrile-0.015 mol/L potassium dihydrogen phosphate (pH 2.8, 70:30 v/v); Mobile phase B: acetonitrile-0.015 mol/L potassium dihydrogen phosphate (pH 2.8, 15:85 v/v). Detection at 265 nm, flow rate 0.8 mL/min, and column temperature 25°C. This setup separates Impurity C from Hydrochlorothiazide and other impurities (e.g., correction factor for Impurity C: 0.89) . Confirm identity via LC-MS using [M-H]⁻ ion m/z 121.03 for structural alignment .
Q. How can researchers validate the purity of this compound reference standards?
- Methodology : Employ a combination of chromatographic and spectroscopic techniques:
- HPLC : Verify purity (>90%) using system suitability tests, ensuring resolution from co-eluting impurities (e.g., salamide, chlorothiazide) .
- LC-MS : Confirm molecular weight (607.5 g/mol) and fragmentation patterns .
- NMR and FT-IR : Characterize functional groups (e.g., sulfonamide, benzothiadiazine rings) .
Q. What are the key stability considerations for storing this compound?
- Methodology : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Prepare stock solutions in DMSO, ensuring clarity via sonication. Avoid alkaline conditions (pH >7), which accelerate degradation through hydrolysis, forming formaldehyde and interrupting N-H bonds .
Advanced Research Questions
Q. How can researchers resolve conflicting data on impurity quantification across different HPLC methods?
- Methodology :
- Cross-validate methods : Compare results from "principal component self-control" (correction factor 0.89 ) vs. external standard methods .
- Assess matrix effects : Test spiked samples in placebo layers to identify interference from excipients (e.g., Kollidon CL) .
- Statistical reconciliation : Use ANOVA to evaluate inter-laboratory variability in detection limits (e.g., LOD for Impurity C: 0.0884 µg/mL vs. 0.0813 µg/mL in different studies) .
Q. What experimental designs are optimal for studying Impurity C’s toxicological profile?
- Methodology :
- In vitro models : Expose hepatocytes to Impurity C at concentrations ≥1% (w/w) to observe cytotoxicity (e.g., liver cell "muddy swollen" morphology) .
- Degradation studies : Simulate accelerated storage conditions (40°C/75% RH) to correlate impurity levels with toxic byproducts .
- Dose-response assays : Use LC-MS/MS to quantify bioaccumulation in renal tissues, leveraging pharmacokinetic data from co-administered drugs (e.g., losartan) .
Q. How can researchers optimize stability-indicating methods for Impurity C in multi-component formulations?
- Methodology :
- Design of Experiments (DoE) : Apply AQbD principles to optimize TLC-densitometric parameters (e.g., retardation factor, resolution between Impurity C and Hydrochlorothiazide) .
- Forced degradation : Exclude photolytic pathways (minimal UV sensitivity) and focus on hydrolytic (acidic/basic) and oxidative (H₂O₂) conditions .
- Multi-detector HPLC : Couple UV (265 nm) with charged aerosol detection (CAD) to enhance sensitivity for non-chromophoric degradation products .
Q. Data Interpretation and Contradiction Analysis
Q. Why might LC-MS data for Impurity C show variability in ion fragmentation patterns?
- Methodology :
- Source parameter optimization : Adjust collision energy (10–35 eV) to stabilize [M-H]⁻ ions and reduce in-source fragmentation .
- Matrix suppression : Pre-treat urine/pharmaceutical samples with SPE (C18 cartridges) to remove interfering salts .
- Cross-reference structural analogs : Compare with Hydrochlorothiazide’s MS/MS profile (m/z 293.94) to identify diagnostic fragments (e.g., sulfonamide loss at m/z 214) .
Q. How should researchers address discrepancies in pharmacopeial vs. research-grade impurity limits?
- Methodology :
- Regulatory alignment : USP specifies ≤1.0% for benzothiadiazine-related impurities in Hydrochlorothiazide tablets . For research, adopt ICH Q3B thresholds (e.g., reporting threshold: 0.1%, qualification threshold: 0.5%) .
- Method transfer validation : Replicate pharmacopeial conditions (e.g., YMC-Triart C8 column) but include additional stress testing to detect unlisted degradants .
Q. Tables for Key Parameters
Eigenschaften
IUPAC Name |
6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJHXODDVTRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N6O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193270 | |
Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402824-96-8 | |
Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402824968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CHLORO-N-((6-CHLORO-7-SULFAMOYL-2,3-DIHYDRO-4H-1,2,4-BENZOTHIADIAZIN-4-YL 1,1-DIOXIDE)METHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22J416Y79C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.